molecular formula C20H23ClN2O3 B5970652 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide

Cat. No. B5970652
M. Wt: 374.9 g/mol
InChI Key: OYNWMAKKYOJXOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide, also known as MORAb-003, is a monoclonal antibody that has been developed for the treatment of multiple types of cancer.

Mechanism of Action

2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide works by binding to endosialin on the surface of tumor cells and stromal cells in the tumor microenvironment. This binding leads to the activation of immune effector cells, such as natural killer cells and macrophages, which then attack and kill the tumor cells. Additionally, 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide can inhibit the growth and migration of tumor cells by blocking the interaction between endosialin and other proteins in the tumor microenvironment.
Biochemical and Physiological Effects:
2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide has been shown to induce antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC) in vitro, which are mechanisms of immune-mediated tumor cell killing. In animal models, 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide has been shown to reduce tumor growth and metastasis, as well as increase survival rates. In clinical trials, 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide has demonstrated antitumor activity and has been well-tolerated by patients.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide in lab experiments is its specificity for endosialin, which allows for targeted inhibition of tumor growth and metastasis. Additionally, 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide can activate immune effector cells to attack tumor cells, which may enhance the antitumor activity of other therapies. However, one limitation of using 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide in lab experiments is that it may not be effective against all types of cancer, as endosialin expression varies among different tumor types.

Future Directions

For 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide research include the evaluation of its efficacy in combination with other therapies, such as chemotherapy and immunotherapy. Additionally, the development of biomarkers that can predict patient response to 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide may improve patient selection and treatment outcomes. Further studies are needed to determine the optimal dosing and scheduling of 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide, as well as its long-term safety profile. Finally, the exploration of endosialin as a therapeutic target for other diseases, such as fibrosis and inflammation, may expand the clinical applications of 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide.

Synthesis Methods

2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide is synthesized through hybridoma technology. The hybridoma cells are created by fusing myeloma cells with B cells that produce antibodies against the target antigen. The resulting hybridoma cells are then screened for the production of monoclonal antibodies that specifically bind to the target antigen. The selected hybridoma cells are then cultured to produce large quantities of monoclonal antibodies, which are purified and formulated for clinical use.

Scientific Research Applications

2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide has been extensively studied in preclinical and clinical settings for the treatment of various types of cancer. The monoclonal antibody has been shown to bind to the endosialin protein, which is overexpressed in the tumor microenvironment of many solid tumors. 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide has demonstrated antitumor activity in several animal models and has shown promising results in early-phase clinical trials for the treatment of ovarian, pancreatic, and lung cancer.

properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O3/c1-14-11-18(12-15(2)20(14)21)26-13-19(24)22-16-3-5-17(6-4-16)23-7-9-25-10-8-23/h3-6,11-12H,7-10,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNWMAKKYOJXOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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